molecular formula C14H17ClN2O B2976305 N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 338420-58-9

N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2976305
CAS No.: 338420-58-9
M. Wt: 264.75
InChI Key: CWIWOIQVHTYGHX-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure, featuring a chlorophenyl group linked to a pyrrolidine-containing butenamide scaffold, suggests potential as a building block for developing enzyme inhibitors or for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its interactions with biological targets, such as acetyltransferases or kinases, which are common focuses in inhibitor design . The pyrrolidine ring is a common pharmacophore found in molecules that exhibit biological activity, and its inclusion is a strategic element in drug discovery . This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted and followed during handling.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIWOIQVHTYGHX-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyrrolidine attacks the carbonyl carbon of the 4-chlorobenzoyl chloride, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural Analog: (E)-N-(4-chlorophenyl)-3-(4-substitutedphenyl) Acrylamide

Key Differences :

  • Backbone : The target compound contains a butenamide (4-carbon chain with a double bond), whereas analogs like (E)-N-(4-chlorophenyl) acrylamide feature an acrylamide (3-carbon chain with a double bond) .
  • Substituents : The pyrrolidinyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler aryl groups in acrylamide derivatives.

Functional Analog: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

Key Similarities :

  • Both compounds incorporate a pyrrolidinyl group, which is known to interact with sigma receptors in neuropharmacological agents .

Key Differences :

  • Backbone : BD 1008 is an ethylamine derivative, while the target compound is an amide. This difference may influence solubility and blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Compound Backbone Key Substituents Reported Activity Reference
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide Butenamide 4-chlorophenyl, pyrrolidinyl Not reported -
(E)-N-(4-chlorophenyl) acrylamide Acrylamide 4-chlorophenyl, substituted phenyl Antimicrobial
BD 1008 Ethylamine 3,4-dichlorophenyl, pyrrolidinyl Sigma receptor antagonist
3-chloro-N-phenyl-phthalimide Phthalimide 4-chlorophenyl, phthalimide Polyimide precursor

Biological Activity

N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H17ClN2O
  • Molecular Weight : 250.75 g/mol
  • Structural Features : The compound contains a chlorophenyl group and a pyrrolidinyl moiety, contributing to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. Ongoing research is focused on identifying the precise molecular targets and pathways involved in its action.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways associated with different physiological responses. This modulation can lead to therapeutic effects in various disease models .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in treating infections.

Anticancer Activity

The compound's ability to inhibit specific enzymes linked to cancer cell proliferation positions it as a candidate for anticancer therapy. Preliminary studies have shown that it can reduce the viability of certain cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies have shown that this compound can induce apoptosis in breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. The IC50 values indicate that it operates effectively at low concentrations, making it a promising candidate for further development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC14H17ClN2OChlorine substituent alters electronic propertiesAntimicrobial, anticancer
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamideC14H17FN2OFluorine enhances metabolic stabilityPotentially similar activities
N-(4-methylphenyl)-3-(1-pyrrolidinyl)-2-butenamideC15H19N2OMethyl group instead of chlorineUnder investigation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.